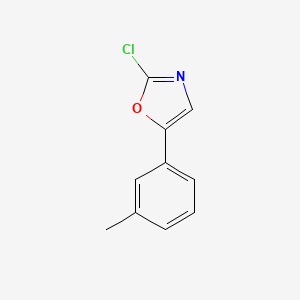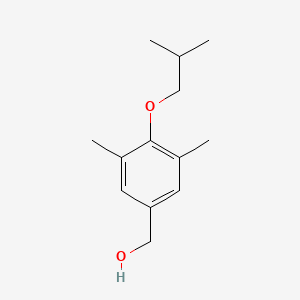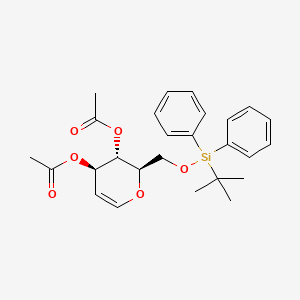
3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal is a chemical compound with the empirical formula C26H32O6Si and a molecular weight of 468.61 g/mol . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . This compound is often used in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal typically involves the protection of hydroxyl groups in D-glucal. The process includes the acetylation of the 3 and 4 positions and the silylation of the 6 position with tert-butyldiphenylsilyl chloride. The reaction conditions often involve the use of anhydrous solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl groups.
Substitution: The silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal is widely used in scientific research, particularly in the synthesis of oligosaccharides . Its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Potential use in the development of glycosylated drugs.
Industry: Utilized in the production of glycosylated materials for various applications.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal involves its ability to act as a glycosyl donor in glycosylation reactions. The compound’s acetyl and silyl protecting groups facilitate selective reactions at specific hydroxyl positions, allowing for the controlled synthesis of oligosaccharides. The molecular targets and pathways involved include various enzymes and catalysts that mediate glycosylation reactions .
Comparison with Similar Compounds
Similar Compounds
4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal: Similar in structure but with different acetylation positions.
3,4,6-O-tri-O-acetyl-D-glucal: Another acetylated glucal derivative with different protecting groups.
Uniqueness
3,4-Di-O-acetyl-6-O-tert-butyldiphenylsilyl-D-glucal is unique due to its specific combination of acetyl and silyl protecting groups, which provide distinct reactivity and selectivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycosylated compounds .
Properties
Molecular Formula |
C26H32O6Si |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C26H32O6Si/c1-19(27)31-23-16-17-29-24(25(23)32-20(2)28)18-30-33(26(3,4)5,21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-17,23-25H,18H2,1-5H3/t23-,24-,25+/m1/s1 |
InChI Key |
HGWFRQHLOUXHGQ-SDHSZQHLSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


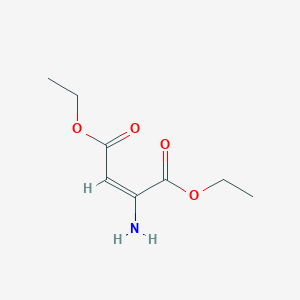
![6-Methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12998358.png)
![tert-Butyl (7R)-7-cyano-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12998361.png)
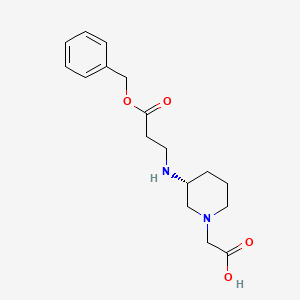
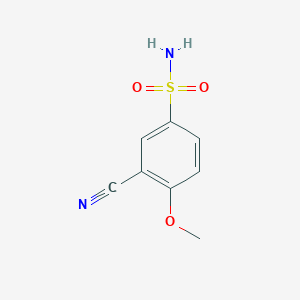
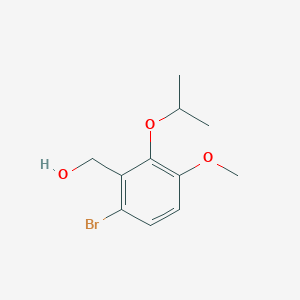
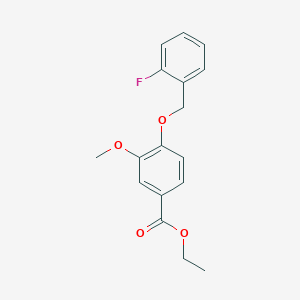
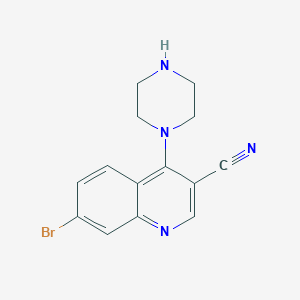
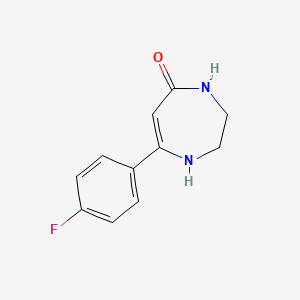

![6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B12998410.png)
